molecular formula C9H14ClN3O3 B2660113 4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride CAS No. 2225141-90-0

4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride

Cat. No.: B2660113
CAS No.: 2225141-90-0
M. Wt: 247.68
InChI Key: RBQQZSSUAVMRKI-UHFFFAOYSA-N
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Description

4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a triazole ring and an oxane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) ions. This “click chemistry” approach is favored for its high yield and specificity .

The oxane ring can be introduced through a subsequent cyclization reactionReaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield partially or fully reduced triazole derivatives .

Mechanism of Action

The mechanism of action of 4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, π-π stacking, or coordination with metal ions .

Properties

IUPAC Name

4-(2H-triazol-4-ylmethyl)oxane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3.ClH/c13-8(14)9(1-3-15-4-2-9)5-7-6-10-12-11-7;/h6H,1-5H2,(H,13,14)(H,10,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQQZSSUAVMRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=NNN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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